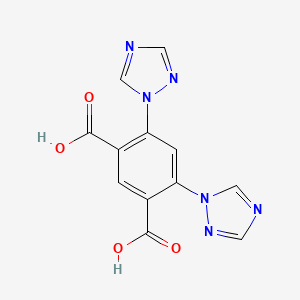
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid is an organic compound with the molecular formula C12H8N6O4. It is a solid substance, typically appearing as white crystals. This compound is known for its moderate solubility in certain organic solvents and its high thermal stability .
準備方法
The synthesis of 4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid involves multiple steps. One common synthetic route includes the reaction of isophthalic acid with 1H-1,2,4-triazole under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent. The product is then purified through recrystallization .
化学反応の分析
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The triazole rings in the compound can participate in substitution reactions, leading to the formation of various derivatives
科学的研究の応用
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of coordination polymers.
Biology: The compound has been studied for its potential biological activities, including anticancer properties
Medicine: Research has shown that derivatives of this compound exhibit cytotoxic activities against certain cancer cell lines
作用機序
The mechanism of action of 4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell proliferation and survival, leading to the inhibition of cancer cell growth .
類似化合物との比較
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring and exhibits similar biological activities
5-((1H-1,2,4-triazol-1-yl)methoxy)isophthalic acid: Another compound with a triazole ring, used in the synthesis of coordination polymers.
1,3-Benzenedicarboxylic acid, 4,6-di-1H-1,2,4-triazol-1-yl-: A structurally similar compound with applications in organic synthesis.
These comparisons highlight the unique properties and applications of this compound in various fields.
生物活性
4,6-Di(1H-1,2,4-triazol-1-yl)isophthalic acid (C12H8N6O4) is an organic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound features two triazole rings and is studied for its anticancer properties and other therapeutic potentials. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isophthalic acid with 1H-1,2,4-triazole under catalytic conditions in an organic solvent. The product is purified through recrystallization to obtain white crystalline solids with moderate solubility in organic solvents .
| Property | Value |
|---|---|
| Molecular Formula | C12H8N6O4 |
| Molecular Weight | 300.23 g/mol |
| CAS Number | 2227468-63-3 |
| Solubility | Moderate in organic solvents |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Colon Carcinoma (HCT-116) : A derivative showed an IC50 value of 6.2 μM.
- Breast Cancer (T47D) : Compounds demonstrated IC50 values of 43.4 μM and 27.3 μM against this cell line .
The mechanism behind its anticancer activity involves inducing apoptosis in cancer cells by interacting with cellular pathways that regulate proliferation and survival .
The biological activity of this compound is largely attributed to its ability to target specific molecular pathways involved in cancer cell growth. The compound's triazole rings are crucial for binding with certain proteins that mediate these pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Antimicrobial Activity : Compounds derived from triazoles have shown significant antimicrobial properties against various pathogens.
- Antioxidant Effects : Some studies report that triazole derivatives can scavenge free radicals and exhibit antioxidant activity.
- Enzyme Inhibition : Certain derivatives inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could be beneficial in treating neurological disorders .
Comparative Analysis
When compared to similar compounds such as 5-(1H-1,2,4-triazol-1-yl)isophthalic acid and other triazole derivatives, this compound demonstrates unique properties that enhance its application in drug development.
| Compound | Anticancer Activity | Other Activities |
|---|---|---|
| This compound | High (IC50 values noted) | Antimicrobial |
| 5-(1H-1,2,4-triazol-1-yl)isophthalic acid | Moderate | Antioxidant |
特性
IUPAC Name |
4,6-bis(1,2,4-triazol-1-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O4/c19-11(20)7-1-8(12(21)22)10(18-6-14-4-16-18)2-9(7)17-5-13-3-15-17/h1-6H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGSSDYXGGRSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)N2C=NC=N2)N3C=NC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














